molecular formula C12H16N2OS2 B1667569 Aprikalim CAS No. 89544-10-5

Aprikalim

Cat. No.: B1667569
CAS No.: 89544-10-5
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-MTATWXBHSA-N
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Scientific Research Applications

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Aprikalim are not widely documented. it is essential to note that industrial production methods exist.
    • Researchers have primarily focused on its pharmacological properties rather than its synthesis.
  • Chemical Reactions Analysis

  • Mechanism of Action

    • Aprikalim exerts its effects by activating KATP channels. These channels regulate potassium ion flow, impacting cell membrane potential and excitability.
    • The molecular targets and pathways involved in this compound’s action require additional investigation.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • Researchers may explore related KCOs and their unique properties to gain insights into Aprikalim’s distinct features.

    Properties

    CAS No.

    89544-10-5

    Molecular Formula

    C12H16N2OS2

    Molecular Weight

    268.4 g/mol

    IUPAC Name

    (2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

    InChI

    InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1

    InChI Key

    GKEMHVLBZNVZOI-MTATWXBHSA-N

    Isomeric SMILES

    CNC(=S)[C@@]1(CCCCS1=O)C2=CN=CC=C2

    SMILES

    CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

    Canonical SMILES

    CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    RP 49356;  RP-49356;  RP49356;  Aprikalim;  RP 52891;  RP-52891;  RP-52891; 

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    A 33% (weight/volume) solution of methylamine in ethanol (10.2 cc) is added dropwise, in the course of 5 minutes, to a solution of methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide (a single stereoisomeric form; 10.2 g) in ethanol (150 cc), kept at between 25° and 30° C. The solution is then stirred for 1 hour 35 minutes at a temperature of about 22° C. and a further amount of 33% (weight/volume) solution of methylamine in ethanol (1.5 cc) is then added. After it has been stirred for 1 hour at the same temperature, the reaction mixture is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 40° C. The product obtained (9.8 g) is dissolved in acetonitrile (15 cc) at a temperature of about 20° C. and the solution is kept at a temperature of about 5° C. for 1 hour. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (25 mm Hg; 3.4 kPa) at 20° C. The product obtained (3.4. g), to which 0.8 g prepared under the same conditions has been added, is dissolved in boiling acetonitrile (80 cc); the solution is treated with decolourising charcoal (0. 1 g) and filtered hot and the filtrate is then cooled at a temperature of about 5° C. for 2 hours. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C. This gives the A form of N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide (3.3 g) melting at 228° C. [Rf=0.22 (chromatography on a thin layer of silica gel; solvent: ethyl acetate/methanol (80/20 by volume)].
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    10.2 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    1.5 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    1 g
    Type
    reactant
    Reaction Step Three
    Quantity
    150 mL
    Type
    solvent
    Reaction Step Four
    Quantity
    15 mL
    Type
    solvent
    Reaction Step Five
    Quantity
    80 mL
    Type
    solvent
    Reaction Step Six
    Name
    N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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